molecular formula C5H12N2OS B3316872 Acetamide, N-[[(2-aminoethyl)thio]methyl]- CAS No. 95501-85-2

Acetamide, N-[[(2-aminoethyl)thio]methyl]-

Cat. No. B3316872
CAS RN: 95501-85-2
M. Wt: 148.23 g/mol
InChI Key: FJOUTOCASYCMPJ-UHFFFAOYSA-N
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Description

Acetamide, N-[[(2-aminoethyl)thio]methyl]-, also known as AET, is a thiol-containing compound that has been widely used in scientific research. AET is a derivative of acetamide and contains an aminoethylthio group that can interact with various biomolecules.

Mechanism of Action

The mechanism of action of acetamides is not well understood and can vary depending on the specific compound and its use. For example, some acetamides are used as herbicides and work by inhibiting the growth of unwanted plants .

Physical and Chemical Properties of Acetamides Acetamides are typically solid at room temperature and have a melting point of 50°C . They have a refractive index of 1.485 and a density of 1.066 g/mL at 25°C .

Safety and Hazards

Acetamides can cause severe skin burns and eye damage. They may also cause respiratory irritation. Therefore, it’s important to handle them with care, using protective gloves and eye/face protection .

properties

IUPAC Name

N-(2-aminoethylsulfanylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-5(8)7-4-9-3-2-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOUTOCASYCMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717354
Record name N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[[(2-aminoethyl)thio]methyl]-

CAS RN

95501-85-2
Record name N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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